Brazilane

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H14O4 |

|---|---|

Molecular Weight |

270.28 g/mol |

IUPAC Name |

(6aR,11bR)-6,6a,7,11b-tetrahydroindeno[2,1-c]chromene-3,9,10-triol |

InChI |

InChI=1S/C16H14O4/c17-10-1-2-11-15(5-10)20-7-9-3-8-4-13(18)14(19)6-12(8)16(9)11/h1-2,4-6,9,16-19H,3,7H2/t9-,16-/m0/s1 |

InChI Key |

ZWERDMHQFRTYIN-FVMDXXJSSA-N |

Isomeric SMILES |

C1[C@H]2COC3=C([C@H]2C4=CC(=C(C=C41)O)O)C=CC(=C3)O |

Canonical SMILES |

C1C2COC3=C(C2C4=CC(=C(C=C41)O)O)C=CC(=C3)O |

Synonyms |

brazilane |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Structure and Properties of Brazilin (B1667509)

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of brazilin, a naturally occurring homoisoflavonoid. Detailed experimental protocols for its isolation and analysis are provided, along with visualizations of its key signaling pathways and experimental workflows.

Chemical Identity and Structure

Brazilin is a tetracyclic homoisoflavonoid, a natural red pigment and dye obtained from the heartwood of trees belonging to the Fabaceae family, such as Paubrasilia echinata (Brazilwood) and Biancaea sappan (Sappanwood).[1][2][3] Its chemical structure is characterized by a dibenzo[b,d]pyran core. Brazilin is readily oxidized in the presence of air and light to form brazilein, its quinone derivative, which is responsible for the characteristic deep red color.[1][4][5]

Key Structural Identifiers:

-

IUPAC Name: (6aS,11bR)-7,11b-dihydro-6H-indeno[2,1-c]chromene-3,6a,9,10-tetrol[2][]

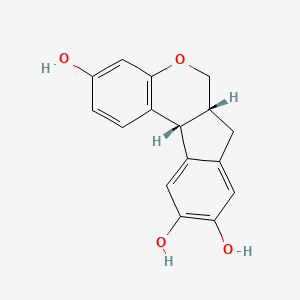

Below is a diagram representing the chemical structure of Brazilin.

Caption: 2D representation of the chemical structure of Brazilin.

Physicochemical Properties

The physicochemical properties of brazilin are summarized in the table below. It is important to note that some reported values, such as melting point and solubility, show variability across different sources, which may be attributed to the purity of the sample and the experimental conditions used for measurement.

| Property | Value | Reference(s) |

| Molecular Weight | 286.28 g/mol | [1][2] |

| Appearance | Nearly colorless solid, yellow powder, or yellow, needle-like crystals. Becomes orange/red when exposed to air and light. | [1][4][6][9] |

| Melting Point | 130 °C (decomposes) 156-157 °C 247-248 °C (crystallized from H₂O) | [4][9][10] |

| Boiling Point | 348.65 °C (estimated) | [10] |

| Solubility | Water: Soluble, though some sources report insolubility. Alcohols: Soluble in ethanol (B145695) (≥28.6 mg/mL). Organic Solvents: Soluble in ether, alkalis, DMF (30 mg/mL), and DMSO (reports range from 2 mg/mL to 52 mg/mL). PBS (pH 7.2): 10 mg/mL. | [4][11][12][13] |

| Optical Activity | [α]/D: +108.0 to +133.0° (c = 0.5 in methanol) | |

| Stability | Sensitive to air and light.[4] |

Experimental Protocols

Isolation and Purification of Brazilin

Brazilin is typically extracted from the heartwood of Caesalpinia sappan or related species. The general workflow involves extraction, concentration, and chromatographic purification.

Caption: General workflow for the extraction and purification of Brazilin.

Protocol 1: Maceration and Column Chromatography [14][15]

-

Preparation: The heartwood of C. sappan is dried and ground into a fine powder.

-

Extraction: The powdered material is macerated in 96-100% ethanol or methanol at room temperature for 24-72 hours with occasional agitation.[15][16] This process is typically repeated three times to maximize yield.

-

Concentration: The combined extracts are filtered through Whatman filter paper. The resulting filtrate is concentrated under reduced pressure using a rotary evaporator at approximately 40°C to yield a solid crude extract.[15]

-

Purification:

-

The crude extract is subjected to further separation, for example, using a serial partition with n-hexane, ethyl acetate (B1210297), and water-saturated butanol.[15]

-

The ethyl acetate fraction, which is rich in brazilin, is loaded onto a silica gel glass column.[15]

-

Elution is performed using a solvent gradient, such as chloroform:ethyl acetate (e.g., 50:50 v/v), at a consistent flow rate (e.g., 1 ml/min).[14][15]

-

Fractions are collected and analyzed by HPLC to identify those containing pure brazilin.

-

Protocol 2: One-Step Macroporous Resin Purification [17]

-

Extraction: A crude ethanol extract (CSE) is prepared from the heartwood as described above.

-

Purification: The CSE is loaded onto a macroporous resin column.

-

Elution: The column is eluted with 35% v/v ethanol. This one-step process has been shown to significantly increase the brazilin content to approximately 39.9% w/w.[17]

Structural Elucidation and Quantification

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification and purity analysis of brazilin.[16][17]

-

System: A standard HPLC system with a UV detector is used.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically employed.[18]

-

Mobile Phase: Isocratic elution with 100% methanol or gradient elution with a mixture of acetonitrile (B52724) and acidified water can be used.[18][19]

-

Detection: Brazilin is monitored at a wavelength of 280 nm.[18]

-

Quantification: A standard curve is generated using a pure brazilin standard to determine the concentration in the samples.

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are used to confirm the molecular weight and elucidate the precise chemical structure of the isolated compound.[18][20]

Key Signaling Pathways Involving Brazilin

Brazilin exhibits a range of biological activities, including anti-inflammatory, anticancer, and vasorelaxant effects, by modulating several key signaling pathways.[21][22]

Anti-Inflammatory Pathway: NLRP3 Inflammasome Inhibition

Brazilin has been identified as a natural product inhibitor of the NLRP3 inflammasome, a key component of the innate immune response.[23] Its mechanism is twofold: it can inhibit the "priming" step and the "activation" step.

Caption: Brazilin's inhibition of the NLRP3 inflammasome pathway.

Anticancer Pathway: STING/TBK1/IRF3 Regulation in NSCLC

In non-small cell lung cancer (NSCLC), brazilin has been shown to inhibit proliferation by activating the STING (Stimulator of Interferon Genes) pathway.[24]

Caption: Brazilin's regulation of the STING pathway in NSCLC.

This guide provides foundational knowledge on brazilin for scientific and drug development applications. Further research can build upon these protocols and pathway analyses to explore its full therapeutic potential.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Brazilin | C16H14O5 | CID 73384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Brazilin - Wikipedia [en.wikipedia.org]

- 4. cameo.mfa.org [cameo.mfa.org]

- 5. researchgate.net [researchgate.net]

- 6. markherb.com [markherb.com]

- 7. chemfarms.com [chemfarms.com]

- 9. BRAZILIN | 474-07-7 [chemicalbook.com]

- 10. BRAZILIN CAS#: 474-07-7 [m.chemicalbook.com]

- 11. apexbt.com [apexbt.com]

- 12. Brazilin | Apoptosis | Autophagy | AMPK | TargetMol [targetmol.com]

- 13. caymanchem.com [caymanchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Brazilin Isolated from Caesalpina Sappan Wood Induces Intrinsic Apoptosis on A549 Cancer Cell Line by Increasing p53, caspase-9, and caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Anti-Propionibacterium acnes assay-guided purification of brazilin and preparation of brazilin rich extract from Caesalpinia sappan heartwood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. One-step isolation of sappanol and brazilin from Caesalpinia sappan and their effects on oxidative stress-induced retinal death - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Article review: Brazilin as potential anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Brazilin is a natural product inhibitor of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Brazilin Inhibits the Proliferation of Non‐Small Cell Lung Cancer by Regulating the STING/TBK1/IRF3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Brazilin: A Technical Guide to Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of brazilin (B1667509), a naturally occurring red pigment with significant pharmacological potential. The document details its primary botanical sources, comprehensive extraction and purification methodologies, quantitative yields, and its modulation of key signaling pathways.

Natural Sources of Brazilin

Brazilin is a homoisoflavonoid found predominantly in the heartwood of several leguminous trees. The primary species of interest are:

-

Caesalpinia sappan L. (Sappanwood): Widely distributed in Southeast Asia, this is a major historical and current source of brazilin.[1] The heartwood is used in traditional medicine and as a source of red dye.[1]

-

Paubrasilia echinata (Lam.) Gagnon, H.C.Lima & G.P.Lewis (Brazilwood): Native to the Atlantic Forest of Brazil, this tree is the national tree of Brazil and was historically a primary source of red dye.[2] It is now an endangered species, and its trade is regulated.

-

Haematoxylum brasiletto H.Karst (Mexican Logwood): Found in Mexico, Central America, and Colombia, this tree is another significant source of brazilin.[3][4]

-

Caesalpinia violacea : A related species also known to contain brazilin.

The geographical distribution of these key botanical sources is summarized in the table below.

| Botanical Name | Common Name(s) | Geographical Distribution |

| Caesalpinia sappan L. | Sappanwood, Indian Redwood | Southeast Asia (India, Burma, Thailand, Philippines, etc.)[5] |

| Paubrasilia echinata | Brazilwood, Pernambuco | Atlantic Forest of Brazil[2] |

| Haematoxylum brasiletto H.Karst | Mexican Logwood, Palo de Brasil | Mexico, Central America, Colombia[3][4] |

| Caesalpinia violacea | --- | Central and South America |

Extraction of Brazilin

The extraction of brazilin from the heartwood of its source plants is a critical step in its isolation and purification. Various methods have been employed, each with its own efficiency and yield.

Experimental Protocols

Protocol 2.1.1: Maceration

-

Preparation of Plant Material: The heartwood of the source plant is air-dried and ground into a coarse powder.

-

Extraction: The powdered heartwood is macerated in 95% ethanol (B145695) (solid to solvent ratio of 1:4 w/v) for 24 hours at room temperature with occasional shaking. This process is repeated three times.

-

Filtration and Concentration: The combined ethanolic extracts are filtered through Whatman No. 1 filter paper. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude extract.

Protocol 2.1.2: Soxhlet Extraction

-

Preparation of Plant Material: The heartwood is dried and finely powdered.

-

Extraction: A known quantity of the powdered heartwood is placed in a thimble in a Soxhlet apparatus and extracted with 95% ethanol for a specified duration (e.g., 15 hours).[6]

-

Concentration: The resulting extract is concentrated using a rotary evaporator to obtain the crude extract.

Protocol 2.1.3: Ultrasound-Assisted Extraction (UAE)

-

Preparation of Plant Material: The heartwood is dried and powdered.

-

Extraction: The powdered material is suspended in a suitable solvent (e.g., ethanol) in an extraction vessel. The vessel is then placed in an ultrasonic bath and subjected to ultrasonic waves at a specific frequency and temperature for a defined period (e.g., 30 minutes at 95°C).

-

Filtration and Concentration: The extract is filtered and concentrated as described in the maceration protocol.

Quantitative Data on Brazilin Extraction from Caesalpinia sappan

The choice of extraction method and solvent significantly impacts the yield of brazilin. The following table summarizes quantitative data from various studies on Caesalpinia sappan.

| Extraction Method | Solvent | Temperature (°C) | Duration | Brazilin Yield ( g/100g of dried heartwood) | Reference |

| Maceration | 95% Ethanol | Room Temperature | 72 hours | 4.58 mg/g (0.458%) | [7] |

| Solid-Liquid Extraction | Water-Ethanol | - | 3 hours | 5.43 mg/g (0.543%) | [7] |

| Reflux | 95% Ethanol | - | 3 cycles | - | [7] |

| NADES-UAE | Betaine-Lactic Acid | - | 30 minutes | 4.49 mg/g (0.449%) | [7] |

| TLC-Densitometry | 95% Ethanol | - | - | 1.259 ± 0.285 | [5] |

| TLC-Image Analysis | 95% Ethanol | - | - | 1.256 ± 0.266 | [5] |

| Maceration | 99% Ethanol | Room Temperature | 3 days | High | |

| Reflux | Absolute Ethanol | - | - | High | [6] |

| Ultrasonic-Assisted | - | - | 60 minutes | - | [6] |

| Water Blanching + Cabinet Drying | Water | - | - | 1.3152% |

Purification of Brazilin

Crude extracts of brazilin require further purification to isolate the compound for research and drug development purposes.

Experimental Protocol: Column Chromatography

Protocol 3.1.1: Macroporous Resin Column Chromatography

-

Preparation of Crude Extract: A crude ethanol extract of Caesalpinia sappan heartwood is obtained as described in the extraction protocols.

-

Column Preparation: A macroporous resin column is packed and equilibrated with the appropriate solvent.

-

Elution: The crude extract is loaded onto the column and eluted with a stepwise gradient of ethanol in water (e.g., 35% v/v ethanol).

-

Fraction Collection and Analysis: Fractions are collected and analyzed for the presence of brazilin using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Concentration: Fractions containing pure brazilin are pooled and concentrated to yield the purified compound. This method has been shown to increase the brazilin content to 39.9% w/w in the resulting extract.

Protocol 3.1.2: High-Performance Liquid Chromatography (HPLC) for Quantification

-

Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm), a pump, an autosampler, and a photodiode array detector is used.

-

Mobile Phase: A gradient of methanol (B129727) and 2.5% acetic acid in water is typically employed.

-

Detection: Brazilin is detected at a wavelength of 280 nm.

-

Standard Preparation: A stock solution of pure brazilin is prepared and serially diluted to create a calibration curve.

-

Sample Preparation: The dried extract is dissolved in the mobile phase, filtered, and injected into the HPLC system.

-

Quantification: The concentration of brazilin in the sample is determined by comparing its peak area to the calibration curve.

Signaling Pathways Modulated by Brazilin

Recent research has elucidated the involvement of brazilin in key cellular signaling pathways, highlighting its therapeutic potential.

STING/TBK1/IRF3 Pathway in Non-Small Cell Lung Cancer

Brazilin has been shown to inhibit the proliferation of non-small cell lung cancer (NSCLC) cells by activating the STING (Stimulator of Interferon Genes) pathway.

Diagram of the STING/TBK1/IRF3 Signaling Pathway

Caption: Brazilin-mediated activation of the STING pathway in NSCLC.

Experimental Protocol for Investigating STING Pathway Activation

-

Cell Culture: NSCLC cell lines (e.g., A549, H358) are cultured in appropriate media.

-

Brazilin Treatment: Cells are treated with varying concentrations of brazilin for a specified time (e.g., 24 hours).

-

Western Blot Analysis: Protein lysates are collected, and Western blotting is performed to detect the phosphorylation status of STING, TBK1, and IRF3 using specific antibodies.

-

Quantitative RT-PCR: RNA is extracted from the cells, and qRT-PCR is performed to measure the mRNA expression levels of downstream target genes such as CXCL10, CCL5, and IFN-β.

-

Flow Cytometry: Apoptosis is assessed by staining cells with Annexin V and propidium (B1200493) iodide followed by flow cytometric analysis.

IRAK4-NF-κB Pathway in Inflammation

Brazilin has demonstrated anti-inflammatory properties by inhibiting the IRAK4-NF-κB signaling pathway in macrophages.

Diagram of the IRAK4-NF-κB Signaling Pathway

Caption: Inhibition of the IRAK4-NF-κB pathway by brazilin.

Experimental Protocol for Investigating IRAK4-NF-κB Pathway Inhibition

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured.

-

LPS Stimulation and Brazilin Treatment: Cells are pre-treated with brazilin for a specific duration before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Western Blot Analysis: Cell lysates are analyzed by Western blotting to assess the protein expression levels of IRAK4, phosphorylated IKK, and phosphorylated IκB.

-

NF-κB Translocation Assay: Immunofluorescence or nuclear/cytoplasmic fractionation followed by Western blotting is used to determine the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

-

ELISA: The production of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant is quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

-

Nitric Oxide (NO) Assay: The concentration of nitrite, a stable product of NO, in the culture medium is measured using the Griess reagent as an indicator of iNOS activity.

Conclusion

Brazilin, derived from the heartwood of several Caesalpinia and related species, is a promising natural compound with well-documented anti-cancer and anti-inflammatory properties. This guide has provided a comprehensive overview of its natural sources, detailed protocols for its extraction and purification, and an analysis of its mechanisms of action through the modulation of the STING and NF-κB signaling pathways. Further research into the quantitative analysis of brazilin from a wider range of botanical sources and continued exploration of its therapeutic potential are warranted.

References

- 1. Brazilin from Caesalpinia sappan heartwood and its pharmacological activities: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 如何成长 Paubrasilia echinata | EarthOne [earthone.io]

- 3. Antiproliferative activity of Haematoxylum brasiletto H. Karst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. thaiscience.info [thaiscience.info]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Enigmatic Architecture of Brazilin: A Technical Guide to its Biosynthesis in Caesalpinia sappan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brazilin (B1667509), a potent homoisoflavonoid pigment derived from the heartwood of Caesalpinia sappan, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. Despite its therapeutic potential, the precise biosynthetic pathway leading to the formation of this complex molecule within the plant remains a subject of ongoing scientific investigation. This technical guide provides a comprehensive overview of the current understanding of brazilin biosynthesis, drawing upon the proposed pathway, general principles of homoisoflavonoid formation, and relevant experimental methodologies. While a complete, experimentally validated pathway is yet to be fully elucidated, this document synthesizes the available knowledge to offer a foundational resource for researchers dedicated to unraveling the molecular intricacies of this valuable natural product. We present a hypothetical biosynthetic pathway, detail pertinent experimental protocols for its investigation, and summarize the available quantitative data to facilitate future research and development in the fields of metabolic engineering and drug discovery.

Introduction

Caesalpinia sappan L., commonly known as Sappanwood, has a long history of use in traditional medicine and as a source of natural red dye. The principal bioactive constituent responsible for its therapeutic effects and vibrant color is brazilin, a complex homoisoflavonoid. The intricate chemical structure of brazilin, featuring a fused ring system, has made it a target of interest for both its medicinal applications and the challenge of its synthesis. Understanding the biosynthetic machinery that Caesalpinia sappan employs to construct brazilin is paramount for several reasons. Firstly, it can pave the way for biotechnological production of brazilin through metabolic engineering in microbial or plant systems, ensuring a sustainable and controlled supply. Secondly, a detailed knowledge of the pathway can enable the discovery and development of novel biocatalysts for green chemistry applications. This guide aims to consolidate the current, albeit incomplete, knowledge of brazilin biosynthesis and to provide a roadmap for future research in this exciting area.

The Proposed Biosynthesis Pathway of Brazilin

The biosynthesis of brazilin is believed to be a branch of the well-established flavonoid pathway. Homoisoflavonoids are characterized by an additional carbon atom in their skeleton compared to isoflavonoids. While the complete enzymatic cascade for brazilin remains to be definitively established, a proposed pathway can be constructed based on the identification of key precursors and analogous pathways in other plants.

A pivotal discovery in the elucidation of brazilin's origin is the identification of sappanchalcone (B1681444) as its proposed biosynthetic precursor[1]. This suggests that the biosynthesis diverges from the general flavonoid pathway at the chalcone (B49325) stage. The general scheme involves the cyclization of a chalcone derivative, followed by a series of enzymatic modifications to form the characteristic fused ring structure of brazilin.

The following diagram illustrates a hypothetical pathway for the biosynthesis of brazilin from L-phenylalanine, a primary precursor in the phenylpropanoid pathway.

Key Proposed Steps:

-

Phenylpropanoid Pathway: The pathway initiates with the conversion of L-phenylalanine to p-Coumaroyl-CoA through the action of Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL). This is a well-conserved pathway in plants.

-

Formation of Sappanchalcone: A chalcone synthase (CHS)-like enzyme, likely specific to homoisoflavonoid biosynthesis, catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of malonyl-CoA to form sappanchalcone.

-

Cyclization and Rearrangement: A series of enzymatic reactions, likely involving a chalcone isomerase (CHI)-like enzyme, reductases, and isomerases, would then catalyze the cyclization and rearrangement of sappanchalcone to form a pterocarpan-like intermediate.

-

Final Modifications: The final steps are proposed to involve further cyclization and hydroxylation reactions, catalyzed by specific cyclases and hydroxylases (potentially cytochrome P450 monooxygenases), to yield the final structure of brazilin.

It is important to emphasize that the enzymes and intermediates from sappanchalcone to brazilin are currently hypothetical and require experimental validation.

Quantitative Data

While quantitative data on the kinetics of the biosynthetic enzymes and the in-planta concentrations of intermediates are not yet available, significant research has been conducted on the extraction and quantification of brazilin from Caesalpinia sappan heartwood. This data is crucial for assessing the natural production levels and for developing efficient extraction protocols.

| Plant Source | Extraction Method | Solvent | Compound | Yield (% w/w of dried material) | Reference |

| Caesalpinia sappan | Maceration (72h) | 96% Ethanol | Brazilein | 3.02% | [2] |

| Caesalpinia sappan | Ethanolic Extraction | Ethanol | Brazilin | 1.26% | [2] |

| Caesalpinia sappan | Maceration | 99% Ethanol | Brazilin | - | [2] |

| Caesalpinia sappan | Soxhlet Extraction | Absolute Ethanol | Brazilin | - | [2] |

| Caesalpinia sappan | Ultrasonic-Assisted | 30% Ethanol | Brazilin | - | [2] |

| Caesalpinia sappan | Methanol Extraction | Methanol | Brazilein | 0.3% | [2] |

Experimental Protocols for Pathway Elucidation

The elucidation of the brazilin biosynthetic pathway will require a multi-pronged approach combining transcriptomics, proteomics, metabolomics, and classical biochemical techniques. Below are detailed methodologies for key experiments that would be instrumental in this endeavor.

Transcriptome Analysis for Candidate Gene Identification

Objective: To identify genes encoding the putative enzymes in the brazilin biosynthetic pathway by comparing the transcriptomes of high-brazilin-producing tissues (e.g., heartwood) with low- or non-producing tissues (e.g., leaves).

References

Brazilin: A Comprehensive Technical Guide on its Physical and Chemical Properties for Researchers and Drug Development Professionals

An In-depth Analysis of the Homoisoflavonoid from Sappanwood

Brazilin (B1667509), a naturally occurring homoisoflavonoid extracted from the heartwood of Caesalpinia sappan L. (Sappanwood) and other related species, has garnered significant attention in the scientific community for its diverse pharmacological activities.[1] This technical guide provides a detailed overview of the core physical and chemical properties of brazilin, alongside experimental protocols and an exploration of its engagement with key cellular signaling pathways. This document is intended to serve as a vital resource for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties

Brazilin is a yellow, crystalline solid that is known to oxidize in the presence of air and light to form the reddish pigment, brazilein (B1663177).[2] A comprehensive summary of its key physical and chemical properties is presented in the tables below.

Identification and Structural Data

| Property | Value | Source(s) |

| IUPAC Name | (6aS,11bR)-7,11b-dihydro-6H-indeno[2,1-c]chromene-3,6a,9,10-tetrol | [3] |

| Molecular Formula | C₁₆H₁₄O₅ | [3][4] |

| Molecular Weight | 286.28 g/mol | [3][4] |

| CAS Number | 474-07-7 | [3] |

| Appearance | Yellow, needle-like crystalline solid | [2] |

Quantitative Physical and Chemical Data

| Property | Value | Conditions | Source(s) |

| Melting Point | 130 °C (decomposes) | Not Specified | [2] |

| 156-157 °C | Not Specified | [5] | |

| Solubility | |||

| Dimethyl Sulfoxide (DMSO) | ≥8.6 mg/mL | Not Specified | [6] |

| Ethanol (B145695) | ≥28.6 mg/mL | Not Specified | [6] |

| Water | Soluble | Not Specified | [2] |

| Ether | Soluble | Not Specified | [2] |

| Alkalis | Soluble | Not Specified | [2] |

| Phosphate-Buffered Saline (PBS) pH 7.2 | 0.16 mg/mL (for Brazilein) | Not Specified | [7] |

| Optical Activity | [α]/D +108.0 to +133.0° | c = 0.5 in methanol (B129727) | [8] |

| UV-Vis λmax | 280 nm | Methanol | [9] |

| 446 nm, 541 nm, 276 nm (for Brazilein) | Aqueous Solution | [10] |

Experimental Protocols

This section details the methodologies for the extraction, purification, and analysis of brazilin, providing a foundation for its experimental investigation.

Extraction and Purification of Brazilin from Caesalpinia sappan

Objective: To isolate brazilin from the heartwood of Caesalpinia sappan.

Methodology:

-

Maceration: Powdered heartwood of C. sappan is macerated with 95% ethanol. This process is repeated multiple times to ensure exhaustive extraction.[11]

-

Solvent Evaporation: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[11]

-

Fractionation: The crude extract is then subjected to further fractionation using column chromatography. A common method involves using a macroporous resin column and eluting with a stepwise gradient of ethanol in water.[12]

-

Purification: The fractions containing brazilin are identified by thin-layer chromatography (TLC) and pooled. Further purification can be achieved by preparative high-performance liquid chromatography (HPLC) to yield highly pure brazilin.[9][12]

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of brazilin in an extract or solution.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV-Vis detector is suitable.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[13]

-

Mobile Phase: A gradient or isocratic elution can be employed. A typical mobile phase consists of a mixture of methanol and an acidic aqueous solution (e.g., 2.5% acetic acid or 0.3% acetic acid in water) or acetonitrile (B52724) and an acidic aqueous solution.[10][13]

-

Flow Rate: A flow rate of 1 mL/minute is generally used.[13]

-

Detection Wavelength: Brazilin can be detected at 280 nm.[10][13]

-

Quantification: A calibration curve is constructed using standard solutions of brazilin of known concentrations. The concentration of brazilin in the sample is then determined by comparing its peak area to the calibration curve.[13]

Structural Elucidation by Spectroscopic Methods

Objective: To confirm the chemical structure of isolated brazilin.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR and ¹³C-NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆).

-

The chemical shifts (δ) and coupling constants (J) of the protons and carbons are analyzed to elucidate the molecular structure. The obtained spectra are compared with published data for confirmation.[12]

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum of brazilin is typically recorded using the KBr pellet method.

-

Characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H stretching, C-H stretching, C=C aromatic stretching, and C-O stretching) are identified and compared with reference spectra.[14]

-

-

Mass Spectrometry (MS):

-

Mass spectrometry is used to determine the molecular weight of brazilin and to study its fragmentation pattern.

-

Techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) can be used to confirm the elemental composition.[15]

-

Signaling Pathways and Biological Activities

Brazilin exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action of brazilin in these pathways.

Inhibition of the NF-κB Signaling Pathway

Brazilin and its oxidized form, brazilein, have been shown to inhibit the pro-inflammatory NF-κB signaling pathway. This inhibition can occur at multiple levels, including the suppression of IKK activation and the disruption of RIPK1 polyubiquitination.[7] The diagram below illustrates the inhibitory effect of brazilein on the LPS-induced NF-κB pathway.

References

- 1. Article review: Brazilin as potential anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Brazilin Inhibits the Proliferation of Non-Small Cell Lung Cancer by Regulating the STING/TBK1/IRF3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Brazilin Limits Inflammatory Responses through Induction of Prosurvival Autophagy in Rheumatoid Fibroblast-Like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Brazilein Impedes IKK Activation by Disrupting RIPK1 Polyubiquitination, Increasing Apoptotic Susceptibility in Cells with Constitutively Active NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. A simple high-performance liquid chromatographic method for quantitative analysis of brazilin in Caesalpinia sappan L. extracts | Warinhomhaun | Thai Journal of Pharmaceutical Sciences (TJPS) [tjps.pharm.chula.ac.th]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. phcogj.com [phcogj.com]

- 14. marknesbitt.org.uk [marknesbitt.org.uk]

- 15. researchgate.net [researchgate.net]

Unveiling the Nuances: A Technical Guide to the Structural and Functional Differences Between Brazilin and Brazilein

For Immediate Release

This technical guide provides a comprehensive analysis of the structural and functional distinctions between brazilin (B1667509) and brazilein (B1663177), two natural compounds of significant interest to researchers, scientists, and drug development professionals. This document outlines their core structural differences, details experimental methodologies for their isolation and characterization, and explores the impact of these differences on their biological activity, particularly within the NF-κB signaling pathway.

Core Structural Differences: From Benzenoid to Quinoid

Brazilin, a homoisoflavonoid extracted from the heartwood of trees belonging to the Caesalpinia genus, is the reduced and largely colorless precursor to the vibrant red pigment, brazilein. The pivotal structural difference lies in the oxidation of a secondary alcohol in brazilin to a ketone group in brazilein. This transformation converts the benzenoid structure of brazilin into the extended quinonoid system of brazilein, which is responsible for its characteristic color.

This seemingly subtle alteration has profound implications for the molecule's electronic properties and, consequently, its biological activity. The introduction of the carbonyl group and the extended conjugation in brazilein are key to its enhanced potency in various biological assays.

| Property | Brazilin | Brazilein |

| Molecular Formula | C₁₆H₁₄O₅[1][2] | C₁₆H₁₂O₅[3][4] |

| Molecular Weight | 286.28 g/mol [1][2] | 284.26 g/mol [5] |

| Key Functional Group Difference | Secondary alcohol at C12 | Ketone (carbonyl group) at C12 |

| Appearance | Yellowish, needle-like crystalline solid[6] | Brown to reddish-brown solid[5] |

| Color in Solution | Nearly colorless to pale yellow[7][8] | Red[8] |

Caption: Oxidation of Brazilin to Brazilein.

Experimental Protocols

Extraction and Isolation of Brazilin from Caesalpinia sappan Heartwood

Objective: To extract and isolate brazilin from its natural source.

Methodology:

-

Maceration:

-

Powdered heartwood of Caesalpinia sappan is macerated in 96% ethanol (B145695) for 72 hours at room temperature.

-

The resulting extract is filtered to remove solid plant material.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

-

-

Enzyme-Assisted Extraction (for enhanced yield):

-

Sappanwood powder (10 g) is extracted with 200 mL of deionized water containing fungal cellulase (B1617823) (2-6% w/v).

-

The extraction is carried out at a temperature of 45-55°C for 1-3 hours.

-

The enzyme is inactivated by heating the extract to 90°C for 15 minutes.

-

The mixture is centrifuged, and the supernatant is collected and freeze-dried.

-

-

Purification by Column Chromatography:

-

The crude extract is subjected to column chromatography on silica (B1680970) gel.

-

A typical solvent system for elution is a gradient of chloroform-methanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Fractions containing pure brazilin are combined and concentrated.

-

Synthesis of Brazilein from Brazilin

Objective: To convert brazilin to brazilein through oxidation.

Methodology:

-

A suspension of Caesalpinia sappan L. brazilwood (30.2 g) in methanol (B129727) (200 mL) is stirred at room temperature for 2 days.[9]

-

The mixture is occasionally agitated.[9]

-

The resulting dark red mixture is filtered.[9]

-

The solvent is removed via rotary evaporation until a small amount of methanol remains.[9]

-

The solution is left at room temperature for 3 days to allow for slow oxidation.[9]

-

The solution is then filtered, and the collected dark red crystals are washed with cold methanol to yield pure brazilein.[9]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Quantification:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of 0.3% acetic acid in water and acetonitrile (B52724) is commonly used.

-

Detection: UV-Vis detector at 280 nm.

-

Quantification: A calibration curve is generated using a brazilin or brazilein standard.

Caption: Experimental Workflow for Brazilin and Brazilein.

Spectroscopic Data

The structural differences between brazilin and brazilein are clearly reflected in their spectroscopic data.

| Spectroscopic Data | Brazilin | Brazilein |

| ¹H NMR (ppm) | Aromatic protons typically resonate between 6.50 and 7.15 ppm. Carbinolic protons appear around 4.12 and 4.39 ppm.[2] | The disappearance of the carbinolic proton signals and shifts in the aromatic region are observed. |

| ¹³C NMR (ppm) | A characteristic signal for the carbon atom bonded to the hydroxyl group (C9) is observed around 144.6 ppm.[2] | This signal is absent, and a new signal for the carbonyl carbon (C9) appears in the downfield region (around 179 ppm).[2] |

| FTIR (cm⁻¹) | A strong band corresponding to the O-H stretching of the alcohol group is present. The absence of a strong carbonyl peak in the 1700-1750 cm⁻¹ region. | A prominent C=O stretching vibration appears around 1697 cm⁻¹, which is absent in brazilin.[2] |

Differential Impact on the NF-κB Signaling Pathway

The structural disparity between brazilin and brazilein significantly influences their interaction with biological targets. A key example is their differential activity on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation and immune responses.

Both compounds have been shown to inhibit the NF-κB pathway; however, brazilein is a significantly more potent inhibitor .[3] Brazilin inhibits the catalytic activity of the IκB kinase (IKK) complex at high concentrations.[3] In contrast, brazilein acts further upstream by markedly suppressing the polyubiquitination of RIPK1 (Receptor-Interacting Protein Kinase 1) and its interaction with IKKβ.[3] This disruption of the IKK complex activation prevents the subsequent phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes.

Caption: Inhibition of the NF-κB Pathway.

Conclusion

The conversion of brazilin to brazilein through oxidation represents a critical transformation that not only imparts color but also significantly enhances its biological potency. For researchers in drug development, understanding these structural and functional differences is paramount for the rational design of novel therapeutics targeting inflammatory and other disease pathways. The detailed experimental protocols provided herein offer a foundation for the consistent and reliable study of these fascinating natural products.

References

- 1. mdpi.com [mdpi.com]

- 2. marknesbitt.org.uk [marknesbitt.org.uk]

- 3. Brazilein Impedes IKK Activation by Disrupting RIPK1 Polyubiquitination, Increasing Apoptotic Susceptibility in Cells with Constitutively Active NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Open Access@KRIBB: NMR assignment of brazilein [oak.kribb.re.kr]

- 8. Brazilein from Caesalpinia sappan L. Antioxidant Inhibits Adipocyte Differentiation and Induces Apoptosis through Caspase-3 Activity and Anthelmintic Activities against Hymenolepis nana and Anisakis simplex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of brazilein type B as a key marker for the presence of brazilwood in colored historical objects - Analytical Methods (RSC Publishing) DOI:10.1039/D5AY00798D [pubs.rsc.org]

The Enduring Crimson: A Technical Guide to the Historical Use of Brazilin as a Dye

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the rich history and scientific principles behind the use of brazilin (B1667509), a vibrant red dye derived from the heartwood of trees from the Caesalpinia genus. For centuries, this natural colorant has been a cornerstone of textile dyeing, leaving an indelible mark on cultures and economies worldwide. This document provides a comprehensive overview of its historical application, chemical properties, and detailed experimental protocols for its use, tailored for a scientific audience.

Introduction: A Dye Steeped in History

Brazilin is a naturally occurring colorless compound found in the heartwood of various species of trees, most notably Brazilwood (Paubrasilia echinata) and Sappanwood (Biancaea sappan).[1][2][3] Its use as a textile dye dates back to at least the Middle Ages, and it was a highly prized commodity in the global trade of colorants.[3] The value of brazilwood was so significant that it gave its name to the country of Brazil.[4][5] The dye's popularity stemmed from the brilliant red and purplish hues it could produce, although its lightfastness was known to be a limitation.[4][6]

The coloring principle of brazilwood is not brazilin itself, but its oxidized form, brazilein (B1663177).[3] This transformation is a key step in the dyeing process, resulting in the desired vibrant colors. The final shade is highly dependent on the pH of the dye bath and the type of mordant used to fix the dye to the fabric.[4][6][7]

Physicochemical Properties of Brazilin and Brazilein

Brazilin and its oxidized counterpart, brazilein, are the key chemical compounds responsible for the dyeing properties of brazilwood. Their fundamental properties are summarized in the table below.

| Property | Brazilin | Brazilein |

| Chemical Formula | C₁₆H₁₄O₅[3][8] | C₁₆H₁₂O₅[9] |

| Molecular Weight | 286.28 g/mol [3][8] | 284.27 g/mol |

| Appearance | Colorless to yellowish crystalline solid | Dark red crystalline solid |

| Solubility | Soluble in water, ethanol, and ether[8] | Soluble in alkaline water |

| CI Name | Natural Red 24[8] | Natural Red 24 |

| CI Number | 75280[8] | 75280 |

The Chemistry of Color: From Brazilin to Brazilein

The development of the characteristic red color from brazilwood is a classic example of an oxidation reaction. The colorless brazilin molecule is oxidized to form the colored brazilein molecule. This process can occur through exposure to atmospheric oxygen, especially in an alkaline solution, or with the addition of a mild oxidizing agent.

Influence of pH on Color

The final color of textiles dyed with brazilwood is highly sensitive to the pH of the dye bath. This is due to the phenolic nature of the brazilein molecule, which can exist in different protonated or deprotonated states, each exhibiting a different color. Generally, acidic conditions produce more yellow and orange shades, while alkaline conditions yield deeper reds and purples.

| pH Range | Predominant Color |

| Acidic (< 6) | Yellow to Orange-Red[4][6][7] |

| Neutral (~7) | Red |

| Alkaline (> 8) | Purplish-Red to Deep Purple[4][6][7] |

The Role of Mordants in Brazilwood Dyeing

Mordants are essential in brazilwood dyeing to improve the fastness of the color and to modify the final shade.[2] These metal salts form a complex with the dye molecule and the fiber, effectively binding the color to the textile. The choice of mordant has a significant impact on the resulting color.

| Mordant | Chemical Formula | Typical Resulting Color |

| Alum (Potassium Aluminum Sulfate) | KAl(SO₄)₂·12H₂O | Crimson to Red[3] |

| Iron (Ferrous Sulfate) | FeSO₄·7H₂O | Mulberry, Wine, to Lavender[4][6][7] |

| Tin (Stannous Chloride) | SnCl₂ | Vibrant Red[3] |

| Copper (Copper Sulfate) | CuSO₄ | Varies, can produce deeper shades |

Colorfastness Properties

A critical aspect of any dye is its ability to retain its color when exposed to various environmental factors. Historically, brazilwood was known for its good wash fastness but poor lightfastness.[4][6] Modern testing under standardized conditions provides a more quantitative assessment.

| Fiber | Mordant | Lightfastness (ISO 105-B02) | Wash Fastness (ISO 105-C06) | Rub Fastness (ISO 105-X12) |

| Wool | Alum | 3-4 (Fair to Moderate) | 4-5 (Good to Excellent) | 4 (Good) |

| Wool | Iron | 4 (Moderate) | 4-5 (Good to Excellent) | 4-5 (Good to Excellent) |

| Cotton | Alum + Tannin | 2-3 (Poor to Fair) | 4 (Good) | 3-4 (Fair to Good) |

| Silk | Alum | 3 (Fair) | 4 (Good) | 4 (Good) |

Note: Fastness ratings are on a scale of 1 to 5, with 5 being the highest fastness. For lightfastness, a scale of 1 to 8 is used, with 8 being the highest.

Experimental Protocols

The following sections provide detailed methodologies for the extraction and application of brazilin as a textile dye.

Extraction of Brazilin from Brazilwood

This protocol describes the aqueous extraction of the dye from brazilwood chips or powder.

-

Preparation: Weigh the desired amount of brazilwood chips or powder. A typical starting ratio is 25-50% weight of fiber (WOF).[4]

-

Soaking: Place the brazilwood in a non-reactive pot (e.g., stainless steel or enamel) and cover with water. Allow to soak for at least 12 hours, or overnight. This step helps to soften the wood and begin the extraction process.

-

Heating: Gently heat the pot and bring the water to a simmer (do not boil). Maintain a gentle simmer for 1-3 hours.[4] The water will gradually take on a deep red color.

-

Cooling and Straining: Remove the pot from the heat and allow it to cool completely. For a stronger dye bath, the mixture can be left to steep for several days.[4] Strain the liquid through a fine-mesh sieve or cheesecloth to remove the wood particles. The resulting liquid is the dye bath.

Mordanting of Fibers

Proper mordanting is crucial for achieving vibrant and lasting colors. The process varies for protein (wool, silk) and cellulose (B213188) (cotton, linen) fibers.

7.2.1. Mordanting Protein Fibers (Wool and Silk)

-

Scouring: Thoroughly wash the fibers with a pH-neutral soap to remove any oils, dirt, or finishes. Rinse well.

-

Mordant Bath Preparation: For an alum mordant, dissolve 15% WOF of potassium aluminum sulfate (B86663) in hot water in a non-reactive pot.[4]

-

Mordanting Process: Add the wet, scoured fibers to the mordant bath. Ensure the fibers are fully submerged. Gently heat the bath to a simmer (around 80-90°C) and maintain this temperature for one hour.

-

Cooling and Rinsing: Allow the fibers to cool in the mordant bath. Once cool, remove the fibers, gently squeeze out the excess liquid, and rinse them in lukewarm water. The fibers are now ready for dyeing.

7.2.2. Mordanting Cellulose Fibers (Cotton and Linen)

Cellulose fibers require a tannin pretreatment for the alum mordant to bind effectively.

-

Scouring: Wash the fibers thoroughly with a scour solution (e.g., soda ash and a pH-neutral soap) to remove waxes and pectins. Rinse well.

-

Tannin Treatment: Prepare a tannin bath with 8% WOF of a tannin source (e.g., tannic acid, myrobalan) in hot water.[4] Add the wet, scoured fibers and simmer for one hour. Allow to cool in the bath.

-

Mordanting: Prepare an alum mordant bath with 15% WOF of potassium aluminum sulfate and 2% WOF of soda ash.[4] Transfer the tannin-treated fibers (without rinsing) to the alum bath and simmer for one hour.

-

Cooling and Rinsing: Let the fibers cool in the mordant bath. Remove, gently squeeze, and rinse before dyeing.

Dyeing Process

-

Dye Bath Preparation: Gently heat the extracted brazilwood dye bath. For different color effects, the pH can be adjusted at this stage. Add a small amount of acetic acid for more orange tones, or a pinch of soda ash for more purplish reds.[6][7]

-

Dyeing: Add the wet, mordanted fibers to the dye bath. Ensure they are fully submerged and can move freely.

-

Heating: Slowly raise the temperature of the dye bath to a simmer (around 80-90°C). Maintain this temperature for at least one hour, stirring gently to ensure even dyeing.

-

Cooling: Allow the fibers to cool completely in the dye bath. For deeper shades, the fibers can be left to soak overnight.

-

Rinsing and Drying: Remove the dyed fibers, gently squeeze out the excess dye, and rinse in lukewarm water until the water runs clear. Hang the fibers to dry away from direct sunlight.

Experimental Workflow

The following diagram illustrates the typical workflow for dyeing textiles with brazilwood.

Conclusion

The historical use of brazilin as a dye offers a fascinating intersection of history, chemistry, and material science. While its use has been largely supplanted by synthetic dyes, the study of brazilin and its application provides valuable insights into traditional dyeing technologies and the chemistry of natural colorants. The detailed protocols and data presented in this guide serve as a resource for researchers and scientists interested in the historical and practical aspects of this enduring crimson dye. Further research into improving the lightfastness of brazilin-based dyes could open new avenues for its application in modern, sustainable textile production.

References

- 1. researchgate.net [researchgate.net]

- 2. Brazilwood, sappanwood, brazilin and the red dye brazilein: from textile dyeing and folk medicine to biological staining and musical instruments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Brazilin - Wikipedia [en.wikipedia.org]

- 4. Eastern Brazilwood — Natural Dyes [naturaldyes.ca]

- 5. Natural Dyes - Eastern Brazilwood - the MAIWA JOURNAL [maiwahandprints.blogspot.com]

- 6. walnutfarmdesigns.com [walnutfarmdesigns.com]

- 7. Dyeing with Brazilwood | Wild Colours natural dyes [wildcolours.co.uk]

- 8. Brazilin | C16H14O5 | CID 73384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Brazilein - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Core Mechanism of Action of Brazilin

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the molecular mechanisms underlying the biological activities of brazilin (B1667509), a homoisoflavonoid isolated from the heartwood of Caesalpinia sappan L. and Haematoxylum brasiletto. Traditionally used in medicine for its anti-inflammatory properties, recent research has elucidated its multifaceted mechanism of action, highlighting its potential as a therapeutic agent in oncology and inflammatory diseases.[1][2] This guide synthesizes current findings on its key signaling pathways, presents quantitative data from various studies, details common experimental protocols, and provides visual representations of its molecular interactions.

Anti-Inflammatory Mechanism of Action

Brazilin exerts significant anti-inflammatory effects by modulating key signaling cascades involved in the inflammatory response. Its primary targets include the NF-κB and MAPK pathways, as well as the NLRP3 inflammasome.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. Brazilin has been shown to potently suppress this pathway. In lipopolysaccharide (LPS)-stimulated macrophages, brazilin treatment leads to the downregulation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[3] This upstream inhibition prevents the subsequent activation of the IκB kinase (IKK) complex, thereby inhibiting the phosphorylation and degradation of IκBα. As a result, the NF-κB p65/p50 dimer is sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of target genes like iNOS, COX-2, TNF-α, IL-1β, and IL-6.[3][4] This mechanism effectively attenuates the inflammatory response at a crucial control point.[3] In some contexts, particularly in rheumatoid arthritis fibroblast-like synoviocytes, brazilin's anti-inflammatory action is linked to the induction of autophagy, which in turn limits NF-κB mediated inflammation.[5]

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK signaling pathways, including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK), are critical for translating extracellular stimuli into cellular inflammatory responses. Brazilin has been demonstrated to selectively modulate these pathways. In LPS-stimulated Raw264.7 macrophages, brazilin significantly reduces the phosphorylation of JNK in a dose-dependent manner, while the phosphorylation of p38 and ERK is not significantly altered.[3] The suppression of JNK phosphorylation contributes to the overall inhibition of the inflammatory response.[3] However, in other cell types like human keratinocytes, brazilin has been shown to inhibit the phosphorylation of ERK, JNK, and p38 simultaneously.[6]

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18. Brazilin has been identified as a natural product inhibitor of the NLRP3 inflammasome, targeting both its priming and activation steps.[7] It reduces the LPS-induced priming signal by decreasing the expression of NLRP3 and pro-IL-1β.[8] Furthermore, it directly inhibits the activation of the inflammasome in response to various stimuli, including those that are dependent on potassium (K+) efflux (e.g., nigericin, ATP) and those that are independent of it (e.g., imiquimod).[8] Computational modeling suggests brazilin may bind directly to a site on the NLRP3 protein that is essential for its conformational activation.[7][9]

Anti-Cancer Mechanism of Action

Brazilin exhibits promising anti-cancer properties across a range of malignancies, primarily by inducing apoptosis, causing cell cycle arrest, and modulating critical cancer-related signaling pathways.[1][2]

Induction of Apoptosis

A primary mechanism of brazilin's anti-cancer activity is the induction of programmed cell death, or apoptosis.[2]

-

Intrinsic (Mitochondrial) Pathway: In non-small cell lung cancer (NSCLC) and multiple myeloma cells, brazilin upregulates the expression of the pro-apoptotic protein Bax while downregulating anti-apoptotic proteins like Bcl-2 and Bcl-x(L).[10][11] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c. This, in turn, activates caspase-9, which subsequently activates executioner caspases like caspase-3 and caspase-7.[11][12] The activation of caspase-3 leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[12]

-

p53-Dependent Apoptosis: In A549 lung cancer cells, brazilin treatment increases the expression of the p53 tumor suppressor protein.[11] Accumulated p53 can promote the transcription of Bax, thereby initiating the intrinsic apoptotic cascade.[11][13]

Cell Cycle Arrest

Brazilin can halt the proliferation of cancer cells by inducing cell cycle arrest. In multiple myeloma and NSCLC cells, treatment with brazilin causes an accumulation of cells in the G2/M phase.[10][14] This arrest is associated with the downregulation of key cell cycle proteins, including cyclin B1, cyclin D1, and cyclin-dependent kinases (CDKs), and the upregulation of cell cycle inhibitors like p21 and p27.[10][14]

Modulation of Key Signaling Pathways

-

mTOR Pathway: In colorectal cancer cells, brazilin inhibits the phosphorylation of the mammalian target of rapamycin (B549165) (mTOR), a central regulator of cell growth and proliferation.[15][16] This inhibition is associated with a decrease in the expression of heme oxygenase-1 (HO-1) and the induction of apoptosis.[15][16] Brazilin also inhibits the nuclear translocation of Nrf2, a key regulator of HO-1 expression.[15][16]

-

STING Pathway: In NSCLC cells, brazilin has been shown to activate the Stimulator of Interferon Genes (STING) pathway.[14][17] This leads to the phosphorylation of STING, TBK1, and IRF3, and the subsequent production of chemokines such as CCL5 and CXCL10, which can recruit immune cells into the tumor microenvironment.[14][17]

-

Histone Deacetylase (HDAC) Inhibition: In multiple myeloma U266 cells, brazilin acts as an inhibitor of HDACs, specifically suppressing the expression of HDAC1 and HDAC2.[10] This leads to an increase in histone H3 acetylation and contributes to cell cycle arrest and apoptosis.[10]

Quantitative Data Summary

The cytotoxic and inhibitory activities of brazilin have been quantified across various cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for its potency.

| Cell Line | Cancer Type | Assay | Duration | IC₅₀ Value | Reference |

| A549 | Non-Small Cell Lung Cancer | CCK8 | 24 h | 29.72 µM | [17] |

| CCK8 | 48 h | 9.38 µM | [17] | ||

| CCK8 | 72 h | 3.2 µM | [17] | ||

| MTT | 24 h | 43 µg/mL (~150 µM) | [11][13] | ||

| H358 | Non-Small Cell Lung Cancer | CCK8 | 24 h | 25.21 µM | [17] |

| CCK8 | 48 h | 20.89 µM | [17] | ||

| CCK8 | 72 h | 7.46 µM | [17] | ||

| MDA-MB-231 | Triple-Negative Breast Cancer | MTT | 48 h | 49.92 µM | [18] |

| MCF7 | Breast Cancer (ERα+) | MTT | 48 h | > 40 µM | [18][19] |

| 4T1 | Breast Cancer | Not Specified | Not Specified | 3.7 µM | [2][14] |

Experimental Protocols

The following are generalized protocols for key experiments frequently cited in the study of brazilin's mechanism of action.

Cell Viability and Cytotoxicity Assay (MTT/CCK8)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Cell Seeding: Seed cells (e.g., A549, SW480, Raw264.7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 18-24 hours to allow for cell adherence.[16][20]

-

Compound Treatment: Prepare serial dilutions of brazilin in the culture medium. Remove the existing medium from the wells and replace it with 100 µL of medium containing the various concentrations of brazilin (e.g., 0, 10, 30, 50, 100 µM). Include a vehicle control (e.g., DMSO).[3][17]

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.[16][17]

-

Reagent Addition: Add 10-20 µL of MTT solution (final concentration 0.5 mg/mL) or CCK8 solution to each well. Incubate for 30 minutes to 4 hours, allowing viable cells to convert the tetrazolium salt into formazan (B1609692) crystals (MTT) or a soluble formazan dye (CCK8).[16][20]

-

Solubilization (for MTT): Carefully remove the supernatant and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[18][20]

-

Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at a wavelength of 570 nm for MTT or 450 nm for CCK8.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the brazilin concentration to determine the IC₅₀ value.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample, such as signaling pathway components (p-JNK, NF-κB) or apoptosis markers (Caspase-3, PARP).

-

Cell Lysis: After treatment with brazilin for the specified duration, wash the cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20, TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-JNK, anti-Caspase-3, anti-GAPDH) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The intensity of the bands is quantified using densitometry software.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Culture and treat cells with various concentrations of brazilin for the desired time (e.g., 24 hours).[17]

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are positive for both stains.

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by brazilin.[17]

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms of action of brazilin.

References

- 1. Frontiers | Article review: Brazilin as potential anticancer agent [frontiersin.org]

- 2. Article review: Brazilin as potential anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciepub.com [sciepub.com]

- 4. researchgate.net [researchgate.net]

- 5. Brazilin Limits Inflammatory Responses through Induction of Prosurvival Autophagy in Rheumatoid Fibroblast-Like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Brazilin is a natural product inhibitor of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research.manchester.ac.uk [research.manchester.ac.uk]

- 10. Brazilin induces apoptosis and G2/M arrest via inactivation of histone deacetylase in multiple myeloma U266 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journal.waocp.org [journal.waocp.org]

- 12. Brazilin Inhibits Growth and Induces Apoptosis in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Brazilin From Caesalpinia sappan L. Induced Apoptosis via mTOR and HO-1 Pathway in SW480 Human Colon Cancer Cells [frontiersin.org]

- 16. frontiersin.org [frontiersin.org]

- 17. Brazilin Inhibits the Proliferation of Non‐Small Cell Lung Cancer by Regulating the STING/TBK1/IRF3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

The Multifaceted Biological Activities of Brazilin: A Technical Review for Drug Discovery and Development

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Brazilin (B1667509), a natural homoisoflavonoid compound extracted from the heartwood of Caesalpinia sappan L., has emerged as a molecule of significant interest in the scientific community. Possessing a diverse range of pharmacological properties, this red pigment has been the subject of numerous studies aiming to elucidate its therapeutic potential. This technical guide provides a comprehensive overview of the biological activities of brazilin, with a focus on its anti-inflammatory, anticancer, antioxidant, neuroprotective, and cardiovascular effects. Detailed experimental protocols for key assays, quantitative data on its biological efficacy, and visualizations of the core signaling pathways involved are presented to facilitate further research and development.

Core Biological Activities of Brazilin

Brazilin exhibits a broad spectrum of biological activities, making it a promising candidate for the development of novel therapeutics for a variety of diseases. The primary activities that have been extensively investigated are its anti-inflammatory, anticancer, antioxidant, and neuroprotective properties. Additionally, emerging evidence suggests potential roles in cardiovascular health and as an antimicrobial agent.

Anti-inflammatory Activity

Brazilin has demonstrated potent anti-inflammatory effects in various in vitro and in vivo models. Its mechanism of action primarily involves the modulation of key inflammatory signaling pathways. A significant body of research has shown that brazilin can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). This suppression is achieved, in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. Specifically, brazilein, an oxidized derivative of brazilin, has been shown to inhibit the activation of IKKβ and the subsequent nuclear translocation of NF-κB.[1] Another identified upstream target in the NF-κB pathway is the Interleukin-1 receptor-associated kinase 4 (IRAK4).[2]

Anticancer Activity

The anticancer properties of brazilin have been investigated across a multitude of cancer cell lines. It has been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), and trigger cell cycle arrest in various cancer types, including breast, lung, colon, and glioblastoma. The pro-apoptotic effects of brazilin are mediated through the intrinsic pathway, involving the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[3] This leads to the activation of a cascade of caspases, including caspase-3, caspase-7, and caspase-9, ultimately resulting in the cleavage of poly(ADP-ribose) polymerase (PARP) and the execution of apoptosis.[4][5][6] Furthermore, brazilin can induce cell cycle arrest at the G2/M phase.[6] In non-small cell lung cancer, brazilin has been found to regulate the STING/TBK1/IRF3 pathway, leading to apoptosis.[7]

Antioxidant Activity

Brazilin is a potent antioxidant, capable of scavenging free radicals and protecting cells from oxidative stress. This activity is attributed to its chemical structure, which allows it to donate hydrogen atoms to neutralize reactive oxygen species (ROS). The antioxidant capacity of brazilin has been demonstrated in various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. Beyond direct radical scavenging, brazilin also enhances the endogenous antioxidant defense system through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Brazilin promotes the nuclear translocation of Nrf2, leading to the increased expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase (NQO1).[8][9]

Neuroprotective Effects

Brazilin has shown promise in protecting neuronal cells from various insults, suggesting its potential in the treatment of neurodegenerative diseases. In models of amyloid-β-induced neurotoxicity, a hallmark of Alzheimer's disease, brazilin has been shown to protect human neuroblastoma SH-SY5Y cells from oxidative stress and apoptotic cell death.[10] Studies have demonstrated that pre-treatment with brazilin can significantly increase the viability of SH-SY5Y cells exposed to toxic agents.[11]

Cardiovascular and Antimicrobial Activities

Emerging research has highlighted the potential cardiovascular benefits of brazilin. It has been shown to induce vasodilation, an effect that is dependent on the endothelium and mediated through the activation of nitric oxide synthase (NOS) and the subsequent increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels.[12][13] This suggests a potential role for brazilin in the management of hypertension and other cardiovascular conditions. In addition to its other biological activities, brazilin has demonstrated antibacterial properties against a range of pathogenic bacteria. While less explored, some studies on Brazilian plant extracts have also suggested potential antiviral activities.[14][15][16][17][18]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the biological activities of brazilin from various studies, providing a comparative overview of its potency.

Table 1: Anticancer Activity of Brazilin (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| U266 | Multiple Myeloma | Not specified, but effective | [6] |

| U87 | Glioblastoma | Not specified, but effective | [4] |

| SW480 | Colon Cancer | Not specified, but effective | [3] |

| A549 | Lung Cancer | ~150 µM (43 µg/mL) | [5] |

Table 2: Antioxidant and Neuroprotective Activity of Brazilin

| Assay | Model | Effect | Concentration | Reference |

| DPPH Radical Scavenging | In vitro | 65.7% inhibition | 2.5 µM | [10] |

| DPPH Radical Scavenging | In vitro | 79.5% inhibition | 5 µM | [10] |

| Neuroprotection | SH-SY5Y cells (Amyloid-β induced toxicity) | Increased cell viability | 2.5 µM and 5 µM | [10] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this review, enabling researchers to replicate and build upon these findings.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well sterile microplates

-

Complete cell culture medium

-

Brazilin stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[19]

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[20]

-

Treatment: Prepare serial dilutions of brazilin in complete culture medium. Remove the old medium from the wells and add 100 µL of the brazilin dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest brazilin concentration) and a blank (medium only). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[19]

-

Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[19]

-

Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value can be determined by plotting the percentage of cell viability against the concentration of brazilin.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Brazilin stock solution

-

Ascorbic acid (positive control)

-

96-well microplate or cuvettes

-

Spectrophotometer or microplate reader

Protocol:

-

DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm. Store the solution in the dark.[21]

-

Sample Preparation: Prepare serial dilutions of brazilin and ascorbic acid in methanol or ethanol.

-

Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. For the blank, add 100 µL of methanol or ethanol instead of the sample.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[21]

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm.

-

Data Analysis: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC₅₀ value is the concentration of the sample that scavenges 50% of the DPPH radicals.

Nitric Oxide (NO) Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay measures the production of nitric oxide by macrophages, a key indicator of inflammation. NO is unstable and is converted to nitrite (B80452) in the culture medium, which can be quantified using the Griess reagent.

Materials:

-

RAW 264.7 macrophage cells

-

Complete DMEM medium

-

Lipopolysaccharide (LPS)

-

Brazilin stock solution

-

Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (for standard curve)

-

96-well sterile microplates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.[22]

-

Pre-treatment: Treat the cells with various concentrations of brazilin for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a control group with no LPS stimulation and a group with LPS stimulation but no brazilin treatment.

-

Sample Collection: After incubation, collect 50-100 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add an equal volume of the Griess reagent to the supernatant in a new 96-well plate.[22]

-

Incubation: Incubate at room temperature for 10-15 minutes in the dark.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. The percentage of inhibition of NO production can be calculated by comparing the brazilin-treated groups to the LPS-only group.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by brazilin.

Caption: Brazilin's anti-inflammatory mechanism via NF-κB pathway inhibition.